5-{[(2,4-Dichlorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)sulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O4S/c1-13(2)18-11(16)8(12(17)19-13)6-20-10-4-3-7(14)5-9(10)15/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNKIUHHQFMJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CSC2=C(C=C(C=C2)Cl)Cl)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Starting Materials and Precursors
The synthesis of 5-{[(2,4-Dichlorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically begins with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) as the foundational scaffold. The dichlorophenylsulfanyl moiety is introduced via a nucleophilic thiol-ene reaction or condensation with 2,4-dichlorobenzyl mercaptan. Alternative routes may employ 2,4-dichlorobenzaldehyde as a precursor, with subsequent sulfhydryl functionalization.
Key reagents include:
Condensation and Thiol-Ene Reaction Mechanisms
The methylene bridge in the target compound forms via a Knoevenagel condensation between Meldrum’s acid and a carbonyl-containing precursor. For instance, 2,4-dichlorobenzaldehyde undergoes condensation with Meldrum’s acid in ethanol, producing an intermediate α,β-unsaturated carbonyl compound. Subsequent nucleophilic attack by 2,4-dichlorobenzyl mercaptan at the β-position yields the sulfanylmethylene linkage.
Mechanistic Steps :
- Knoevenagel Condensation :
$$ \text{Meldrum’s acid} + \text{RCHO} \rightarrow \text{α,β-unsaturated dioxane} + \text{H}_2\text{O} $$
This step is catalyzed by weak acids (e.g., acetic acid) and proceeds via enolate formation. - Thiol Addition :
$$ \text{α,β-unsaturated dioxane} + \text{Ar-SH} \rightarrow \text{Sulfanylmethylene product} $$
The thiol attacks the electron-deficient β-carbon, forming a stable thioether bond.
Optimization of Reaction Conditions
Industrial protocols emphasize solvent selection, temperature control, and catalytic systems to enhance yield and purity:
Side reactions, such as over-oxidation of the thiol group or dimerization of the α,β-unsaturated intermediate, are mitigated by inert atmospheres (N₂ or Ar) and stoichiometric control.
Purification and Isolation Techniques
Crystallization Strategies
Crude product isolation often employs solvent evaporation or antisolvent precipitation. For example, a 1:1 mixture of petroleum ether and acetone induces crystallization by reducing solubility, yielding needle-like crystals suitable for X-ray diffraction. Recrystallization from hot ethanol further enhances purity (>98% by HPLC).
Chromatographic Methods
Flash column chromatography (silica gel, hexane/ethyl acetate gradient) resolves non-polar byproducts, such as unreacted Meldrum’s acid or dichlorobenzyl derivatives. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is reserved for analytical validation.
Analytical Characterization
Spectroscopic Data
Critical spectroscopic features confirm successful synthesis:
X-ray Crystallography
Single-crystal X-ray analysis reveals a boat conformation for the dioxane ring and intermolecular C–H⋯O hydrogen bonds stabilizing the lattice. The dihedral angle between the dioxane and dichlorophenyl planes is 87.5°, indicating minimal conjugation.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Pilot-scale synthesis utilizes continuous flow systems to improve heat transfer and reduce reaction times. A representative setup involves:
Waste Management
Byproducts like malonic acid and acetic anhydride are neutralized with aqueous NaHCO₃ and recycled. Solvent recovery systems (e.g., rotary evaporation with cold traps) minimize environmental impact.
Challenges and Limitations
Stability Issues
The sulfanylmethylene group is prone to oxidation, necessitating storage under nitrogen at –20°C. Exposure to light or moisture accelerates degradation, forming sulfoxides or sulfones.
Scalability Barriers
Large-scale thiol handling requires specialized equipment due to toxicity and odor. Closed systems with scrubbers are mandatory to comply with occupational safety standards.
Chemical Reactions Analysis
Types of Reactions
5-{[(2,4-Dichlorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the dioxane ring or the dichlorophenyl group.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified dioxane derivatives.
Substitution: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
5-{[(2,4-Dichlorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-{[(2,4-Dichlorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione depends on its application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The presence of the sulfanyl and dichlorophenyl groups allows for diverse chemical interactions, making it a versatile intermediate in synthesis.
Comparison with Similar Compounds
5-{[(2,4-Dichlorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione: can be compared with similar compounds such as:
Meldrum’s Acid Derivatives: Other derivatives of Meldrum’s acid with different substituents.
Dichlorophenyl Compounds: Compounds containing the 2,4-dichlorophenyl group but with different functional groups.
Sulfanyl Compounds: Molecules with sulfanyl groups attached to various aromatic or aliphatic systems.
The uniqueness of 5-{[(2,4-Dichlorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
5-{[(2,4-Dichlorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione , covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
5-{[(2,4-Dichlorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic compound belonging to the class of dioxanes. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article examines its biological activity based on recent research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 335.19 g/mol. The structure features a dioxane ring substituted with a dichlorophenyl sulfanyl group, which is hypothesized to contribute to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains. The results are summarized in Table 1 below:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |
|---|---|---|
| Escherichia coli | 12.4 | |
| Staphylococcus aureus | 15.0 | |
| Bacillus subtilis | 18.5 | |
| Bacillus cereus | 20.0 |
The compound showed particularly strong activity against Gram-negative bacteria compared to Gram-positive strains, likely due to structural differences in their cell walls.
Anticancer Activity
The anticancer potential of the compound was evaluated against several cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and K562 (chronic myeloid leukemia). The IC50 values are presented in Table 2:
The selectivity index indicates that the compound preferentially targets cancer cells over normal human fibroblasts (MRC-5), suggesting a favorable safety profile for therapeutic applications.
The mechanism by which this compound exerts its biological effects involves interaction with cellular targets such as DNA and topoisomerases. Molecular docking studies have indicated that the compound binds effectively to these targets, disrupting essential cellular processes in both microbial and cancer cells.
Case Studies
- Antimicrobial Efficacy Study : A study involving the treatment of bacterial cultures with varying concentrations of the compound revealed a dose-dependent response in inhibiting bacterial growth. The most effective concentration was found to be around 50 μg/mL against E. coli.
- Cytotoxicity Assessment : In vitro cytotoxicity assays using MTT methods confirmed that the compound displayed low toxicity towards normal fibroblast cells while maintaining significant cytotoxic effects on cancer cell lines.
Q & A
Q. What are the established synthetic routes for preparing 5-{[(2,4-Dichlorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione?
The compound is synthesized via a Knoevenagel condensation between 2,4-dichlorobenzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) in ethanol under reflux. The reaction is catalyzed by a base (e.g., piperidine), achieving yields of ~85% after recrystallization from ethanol/dichloromethane. Anhydrous conditions and stoichiometric control (1:1 molar ratio) are critical for reproducibility .
Q. How is the compound purified and characterized post-synthesis?
Purification involves recrystallization using ethanol/dichloromethane (3:1 v/v) to isolate high-purity crystals (>90%). Characterization employs:
- NMR spectroscopy : 1H and 13C NMR confirm the methylene bridge and dichlorophenyl integration.
- IR spectroscopy : Peaks at 1750–1780 cm⁻¹ (C=O stretching) and 650–700 cm⁻¹ (C-S bond).
- X-ray crystallography : Resolves the boat conformation of dioxane rings and intermolecular C—H⋯O/Cl hydrogen bonding .
Q. What are the key spectroscopic markers for identifying this compound?
- 1H NMR : Singlet at δ 1.7 ppm (2,2-dimethyl groups), δ 6.5–7.3 ppm (aromatic protons from dichlorophenyl).
- 13C NMR : Peaks at δ 105–110 ppm (methylene carbon), δ 165–170 ppm (dioxane-dione carbonyls).
- Mass spectrometry : Molecular ion peak [M+H]+ at m/z 377 (calculated for C₁₃H₁₀Cl₂O₄S) .
Advanced Research Questions
Q. How can reaction conditions be optimized for large-scale synthesis?
Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes (80°C, 300 W) while maintaining ~80% yield .
- Solvent selection : Ethanol outperforms DMF or THF due to better solubility of Meldrum’s acid.
- Catalyst screening : Piperidine (5 mol%) yields higher reproducibility than DBU or Et₃N .
Q. What mechanistic insights explain the oxidation behavior of the sulfanyl group?
The sulfanyl (-S-) group undergoes stereospecific oxidation with m-chloroperbenzoic acid (mCPBA) to form sulfoxides via a two-electron transfer mechanism. Density functional theory (DFT) studies suggest a transition state with partial positive charge on sulfur. Further oxidation to sulfones is hindered under mild conditions due to steric shielding by the dioxane ring .
Q. How does the crystal structure influence reactivity and stability?
X-ray data reveal:
- Boat conformation : The dioxane rings adopt a boat conformation, increasing steric hindrance and reducing nucleophilic attack at the carbonyl groups.
- Intermolecular interactions : C—H⋯O (2.8 Å) and C—H⋯Cl (3.2 Å) hydrogen bonds stabilize the crystal lattice, enhancing thermal stability (decomposition >200°C) .
Q. What computational methods predict biological target interactions?
- Molecular docking : AutoDock Vina screens against kinase targets (e.g., PDB ID: 1ATP) show binding affinity (ΔG = -8.2 kcal/mol) at the ATP-binding pocket.
- Molecular dynamics (MD) : GROMACS simulations (100 ns) confirm stable binding with RMSD <2.0 Å .
Q. How do structural modifications alter bioactivity?
Comparative studies with analogs reveal:
- Sulfoxide derivatives : 10× higher cytotoxicity (IC₅₀ = 2.1 µM vs. 21 µM) against HeLa cells due to enhanced hydrogen bonding.
- Chlorine substitution : Replacing 2,4-dichloro with fluoro groups reduces antimicrobial activity (MIC = 64 µg/mL vs. 16 µg/mL for S. aureus) .
Methodological Considerations
Q. How should researchers resolve contradictions in reaction yields reported across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
